3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a benzyloxycarbonyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via the reaction of the pyrazole derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Amination: The amino group can be introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carbamates or ureas.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid: Similar structure with a methoxy group.
3-(((Benzyloxy)carbonyl)amino)-7-hydroxyheptanoate: Contains a longer aliphatic chain with a hydroxyl group.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)-1h-pyrazole-5-carboxylic acid is unique due to its pyrazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and receptor binding studies.
Properties
Molecular Formula |
C12H11N3O4 |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O4/c16-11(17)9-6-10(15-14-9)13-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H2,13,14,15,18) |
InChI Key |
PPFAVIHOHGEPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NNC(=C2)C(=O)O |
Origin of Product |
United States |
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